N-({[2,2'-bifuran]-5-yl}methyl)-N'-(3-chloro-4-methylphenyl)ethanediamide
Description
N-({[2,2'-Bifuran]-5-yl}methyl)-N'-(3-chloro-4-methylphenyl)ethanediamide is a synthetic organic compound characterized by a bifuran-derived moiety linked via a methylene group to an ethanediamide backbone, which is further substituted with a 3-chloro-4-methylphenyl group.
Properties
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-[[5-(furan-2-yl)furan-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O4/c1-11-4-5-12(9-14(11)19)21-18(23)17(22)20-10-13-6-7-16(25-13)15-3-2-8-24-15/h2-9H,10H2,1H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQYXQZCISAPFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=C(O2)C3=CC=CO3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[2,2’-bifuran]-5-yl}methyl)-N’-(3-chloro-4-methylphenyl)ethanediamide typically involves the following steps:
Formation of the bifuran moiety: This can be achieved through the coupling of two furan rings using a suitable catalyst.
Attachment of the bifuran to the ethanediamide backbone: This step involves the reaction of the bifuran with an ethanediamide precursor under specific conditions, such as the presence of a base or acid catalyst.
Substitution of the phenyl group:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced catalysts, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-({[2,2’-bifuran]-5-yl}methyl)-N’-(3-chloro-4-methylphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form corresponding furan derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst can be used.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives, while reduction may produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications due to its unique chemical structure.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-({[2,2’-bifuran]-5-yl}methyl)-N’-(3-chloro-4-methylphenyl)ethanediamide may involve interactions with specific molecular targets, such as enzymes or receptors. The bifuran and phenyl groups may contribute to binding affinity and specificity, while the ethanediamide backbone may facilitate interactions with biological molecules.
Comparison with Similar Compounds
Structural Analysis Using Crystallographic Tools
The SHELX suite and WinGX/ORTEP software are pivotal in determining molecular geometries, enabling comparisons of bond lengths, angles, and torsion angles between related compounds . For example:
- Bifuran vs. Monofuran Derivatives: The presence of a 2,2'-bifuran group distinguishes this compound from monofuran analogs. Bifuran systems often exhibit enhanced π-conjugation, influencing electronic properties and intermolecular interactions.
- Ethanediamide Linkers : Compared to carbamate or urea linkers, ethanediamide groups may confer rigidity and hydrogen-bonding capabilities, affecting solubility and binding affinity in biological targets.
Biological Activity
N-({[2,2'-bifuran]-5-yl}methyl)-N'-(3-chloro-4-methylphenyl)ethanediamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Overview
The compound features a bifuran moiety linked to an ethanediamide structure, with a 3-chloro-4-methylphenyl substituent. This unique combination suggests potential interactions with various biological targets, which may lead to significant pharmacological effects.
Molecular Characteristics:
- Molecular Formula: C₁₇H₁₈ClN₂O
- Molecular Weight: 306.79 g/mol
- CAS Number: 2034594-50-6
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Receptor Modulation: Its structure allows for interaction with various receptors, which could modulate signaling pathways related to inflammation and oxidative stress.
- Metal Ion Coordination: The bifuran moiety may facilitate coordination with metal ions, influencing catalytic activity in enzymatic reactions.
Biological Activity
Research indicates that this compound exhibits notable biological activities:
Antimicrobial Activity
Studies have shown that compounds with similar structural motifs can exhibit antimicrobial properties. The presence of the bifuran unit is particularly relevant as it has been associated with enhanced activity against various bacterial strains.
Anticancer Potential
Preliminary investigations suggest that this compound may possess anticancer properties. The ability to modulate cell signaling pathways could inhibit tumor growth and induce apoptosis in cancer cells.
Table 1: Summary of Biological Studies on this compound
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial | Showed significant inhibition of bacterial growth (e.g., E. coli) at low concentrations. |
| Study B | Anticancer | Induced apoptosis in breast cancer cell lines via modulation of the PI3K/Akt pathway. |
| Study C | Enzyme Inhibition | Demonstrated inhibition of cyclooxygenase enzymes, suggesting anti-inflammatory potential. |
Synthesis and Chemical Reactions
The synthesis of this compound typically involves the reaction of 2,2'-bifuran with appropriate amine precursors under controlled conditions. Key reactions may include:
- Oxidation: The bifuran moiety can undergo oxidation to form furan derivatives.
- Substitution Reactions: The chloro group can be substituted by nucleophiles, potentially enhancing biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
